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Compound of Interest

2-(Piperazin-2-yl)ethanol
dihydrochloride

cat. No.: B1390753

Compound Name:

An In-depth Technical Guide to 2-(Piperazin-2-yl)ethanol Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of 2-(Piperazin-2-yl)ethanol
dihydrochloride (CAS No: 5169-93-7), a pivotal heterocyclic building block in modern
medicinal chemistry and pharmaceutical development. The document delineates its core
physicochemical properties, with a primary focus on its molecular weight and chemical identity.
We present a detailed, field-proven synthetic pathway, coupled with robust analytical
methodologies for structural confirmation and purity assessment. This guide is structured to
provide researchers, chemists, and drug development professionals with the foundational
knowledge and practical protocols necessary for the effective utilization of this versatile
chemical intermediate.

Introduction: The Strategic Importance of the
Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, renowned for conferring favorable
pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its
presence in numerous FDA-approved drugs, targeting a wide array of therapeutic areas from
central nervous system (CNS) disorders to oncology, underscores its significance.[1][2] 2-
(Piperazin-2-yl)ethanol, and specifically its stable dihydrochloride salt, serves as a key
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intermediate, providing a bifunctional framework: the piperazine core for pharmacophore
integration and the ethanol moiety as a reactive handle for further chemical elaboration.[3]
Understanding the precise molecular characteristics and analytical profile of this compound is
the first critical step in leveraging its potential for creating novel therapeutic agents.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a starting material is a cornerstone of chemical synthesis
and drug development. The fundamental properties of 2-(Piperazin-2-yl)ethanol
dihydrochloride are summarized below.

Core Compound Data

All quantitative data for the dihydrochloride salt form are presented in the table below for clarity
and rapid reference.

Property Value Source(s)

] 2-(Piperazin-2-yl)ethanol
Chemical Name ) ) IUPAC
dihydrochloride

2-PIPERAZIN-2-YL-
Synonyms [4][5]
ETHANOL-2HCI

CAS Number 5169-93-7 [4][5]
Molecular Formula CeH16CI2N20 [4151161[7]
Molecular Weight 203.11 g/mol 516171
Monoisotopic Mass 202.0639685 Da [4]

Structural Elucidation and the Dihydrochloride Salt
Form

The structure consists of a piperazine ring substituted at the 2-position with an ethanol group.
The dihydrochloride salt form is crucial for its practical application. The two nitrogen atoms of
the piperazine ring are basic and are protonated by two equivalents of hydrochloric acid.
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Causality of Salt Formation:

» Enhanced Stability: The salt form is typically a crystalline solid, which is more stable and less
hygroscopic than the corresponding free base (an oil), facilitating long-term storage and
accurate weighing.[3]

e Improved Solubility: The ionic nature of the dihydrochloride salt significantly increases its
solubility in aqueous and polar protic solvents, a critical attribute for reaction setup and
potential formulation studies.[8]

Caption: Structure and key properties of the title compound.

Synthesis and Manufacturing Pathway

While various synthetic routes exist, a common and scalable method for preparing racemic 2-
(piperazin-2-yl)ethanol involves the reduction of a protected piperazine-2-carboxylic acid
derivative. The subsequent deprotection and salt formation yield the final product.

General Synthetic Workflow

The process begins with the protection of the piperazine nitrogens to prevent side reactions,
followed by reduction of the carboxylic acid to the primary alcohol, and finally, acidic
deprotection which concurrently forms the dihydrochloride salt.
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Caption: Common synthetic workflow for the target compound.[3]
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Experimental Protocol: A Representative Synthesis

This protocol is a representative example and should be adapted and optimized based on
laboratory conditions.

o Step 1: N,N'-di-Boc Protection:

[e]

Dissolve racemic piperazine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

o Cool the solution to 0°C in an ice bath. Add sodium hydroxide (NaOH) to raise the pH to
>10.

o Add di-tert-butyl dicarbonate ((Boc)20) portion-wise while maintaining the temperature and
pH.

o Causality: The Boc groups protect the highly nucleophilic secondary amines from
participating in the subsequent reduction step, ensuring selectivity.

o Stir overnight at room temperature. Acidify with citric acid and extract the product with
ethyl acetate. Purify by column chromatography.

e Step 2: Reduction of the Carboxylic Acid:

[¢]

Dissolve the purified N,N'-di-Boc-piperazine-2-carboxylic acid in anhydrous
tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

o Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH4) in
THF.

o Causality: LiAlHa4 is a powerful reducing agent capable of converting the carboxylic acid
directly to the primary alcohol. Anhydrous conditions are critical as LiAlHa reacts violently
with water.

o Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

o Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and
more water (Fieser workup). Filter the resulting solids and concentrate the filtrate.
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o Step 3: Deprotection and Salt Formation:

o Dissolve the crude (1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent such as
ethanol or methanol.

o Add an excess of concentrated hydrochloric acid (HCI) or bubble HCI gas through the
solution.

o Causality: The strong acidic conditions cleave the acid-labile Boc protecting groups,
liberating the free amines. The excess HCI ensures complete protonation of both nitrogen
atoms to form the stable dihydrochloride salt, which typically precipitates from the solution.

o Stir the mixture, collect the resulting precipitate by filtration, wash with a cold non-polar
solvent (e.g., diethyl ether), and dry under vacuum to yield 2-(Piperazin-2-yl)ethanol
dihydrochloride as a white solid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and quality of 2-(Piperazin-2-yl)ethanol dihydrochloride is
essential. A multi-technique approach is standard practice.

Spectroscopic Identification

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
carbon-hydrogen framework. In the *H NMR spectrum, one would expect to see
characteristic signals for the ethanol side chain (triplets for the CHz2 groups) and a complex
set of multiplets for the piperazine ring protons.

o Mass Spectrometry (MS): MS is used to determine the mass of the molecule. For this
compound, one would analyze the free base. Electrospray ionization (ESI) would typically
show a prominent peak for the protonated molecule [M+H]* at m/z 131.12, corresponding to
the molecular weight of the free base (130.19 g/mol ).[9][10]

e Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected
peaks would include a broad O-H stretch from the alcohol, N-H stretches from the
protonated amines (ammonium salts), and C-H stretches.
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Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity
of pharmaceutical intermediates.[11] Due to the compound's high polarity and lack of a strong
UV chromophore, specialized HPLC methods are required. A Hydrophilic Interaction Liquid
Chromatography (HILIC) method is often suitable.[11]
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Sample Preparation

Accurately weigh ~10 mg
of sample
Dissolve in 10 mL of
70:30 Acetonitrile:Water
Filter through 0.45 um
syringe filter

HPLC Analysis

Inject 10 uL onto
HILIC column

Run Isocratic Mobile Phase
(e.g., 90% Acetonitrile)

:

Detect with ELSD or
low wavelength UV (210 nm)

Data Processing

Integrate chromatogram peaks

:

Calculate purity using
Area Percent method

Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b1390753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Detailed HPLC Protocol (Example Method)

This protocol is adapted from methodologies used for similar highly polar amine salts and
serves as a robust starting point.[11]
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Parameter Condition Rationale
HILIC stationary phases are
designed to retain and
HILIC (e.g., Waters ACQUITY ]
separate highly polar
Column UPLC BEH HILIC, 2.1 x 100
compounds that are not
mm, 1.7 um) . L
retained on traditional C18
columns.
A high organic content is
90:10 Acetonitrile:Ammonium required for retention in HILIC
Mobile Phase Formate Buffer (10 mM, pH mode. The aqueous buffer
3.5) facilitates analyte partitioning
onto the stationary phase.
Optimized for column
Flow Rate 0.4 mL/min dimensions and particle size to
ensure efficient separation.
Elevated temperature reduces
Column Temp. 40°C mobile phase viscosity and

can improve peak shape.

Evaporative Light Scattering

ELSD is a universal detector
suitable for non-chromophoric

compounds. Low UV

Detector Detector (ELSD) or UV at 210 )
wavelength can provide some
m detection for the amine
functional groups.
A small volume is used to
Injection Vol. 5puL prevent peak distortion and
column overload.
The diluent should be weaker
Sample Prep. 1.0 mg/mL in 70:30 than the mobile phase to

Acetonitrile:Water

ensure good peak shape upon

injection.
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Applications in Drug Discovery and Development

2-(Piperazin-2-yl)ethanol dihydrochloride is a valuable starting material for synthesizing
more complex molecules. Its utility stems from the two distinct reactive sites:

o Piperazine Nitrogens: The secondary amines can be functionalized through N-alkylation,
acylation, or reductive amination to attach larger pharmacophoric groups.[2]

e Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid,
converted to a leaving group (e.g., tosylate) for substitution, or used in esterification
reactions.[12]

This dual functionality has led to its use in the development of therapeutic agents, particularly
those targeting the central nervous system, such as compounds that interact with serotonin
and dopamine receptors.[6]

Conclusion

2-(Piperazin-2-yl)ethanol dihydrochloride, with a molecular weight of 203.11 g/mol , is more
than a simple chemical. It is a strategically important intermediate whose precise properties
and quality must be well-understood for successful application in research and development.
This guide has provided a technical framework covering its molecular identity, a reliable
synthetic pathway, and robust analytical methods for its characterization. By employing these
validated protocols and understanding the chemical causality behind them, scientists can
confidently utilize this building block in the rational design and synthesis of next-generation
pharmaceutical agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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